![molecular formula C21H17Cl2N3 B4949772 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline](/img/structure/B4949772.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline is a complex organic compound featuring a benzimidazole core linked to a dichloroaniline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties. The benzimidazole ring is a well-known pharmacophore, contributing to the biological activity of many therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Condensation Reaction: : The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline typically begins with the condensation of o-phenylenediamine with benzaldehyde to form 1-benzyl-1H-benzimidazole. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid under reflux conditions .
-
N-Alkylation: : The next step involves the N-alkylation of 1-benzyl-1H-benzimidazole with 2,5-dichlorobenzyl chloride. This reaction is typically performed in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial in industrial settings to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline can undergo oxidation reactions, particularly at the benzimidazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate, leading to the formation of benzimidazole N-oxides .
-
Reduction: : Reduction reactions can target the nitro groups (if present) or the benzimidazole ring. Typical reducing agents include sodium borohydride and lithium aluminum hydride .
-
Substitution: : The dichloroaniline moiety can undergo nucleophilic aromatic substitution reactions, especially at the chlorine positions. Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of amines or reduced benzimidazole derivatives.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.
Wirkmechanismus
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline involves its interaction with cellular targets such as DNA and enzymes. The benzimidazole ring can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in cell division and metabolism, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzyl-1H-benzimidazole: Lacks the dichloroaniline moiety, resulting in different biological activity.
2,5-dichloroaniline: Lacks the benzimidazole ring, leading to reduced antimicrobial and anticancer properties.
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline: Similar structure but with a methyl group instead of a benzyl group, which can affect its pharmacokinetics and potency.
Uniqueness
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline is unique due to the combination of the benzimidazole and dichloroaniline moieties, which confer enhanced biological activity and versatility in chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-2,5-dichloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3/c22-16-10-11-17(23)19(12-16)24-13-21-25-18-8-4-5-9-20(18)26(21)14-15-6-2-1-3-7-15/h1-12,24H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHWQQFWMWEKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{2-[4-(2,3-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4949691.png)
![(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4949694.png)
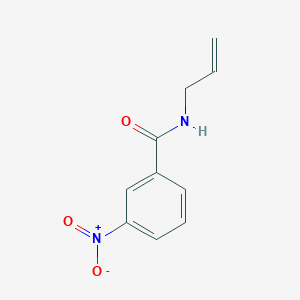
![N-[1-(1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4949703.png)
![5-[2-(4-Methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine;hydrobromide](/img/structure/B4949707.png)
![3-[(3,4-dimethylphenyl)sulfamoyl]-4-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B4949709.png)
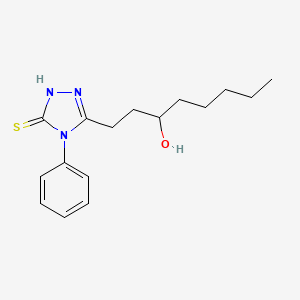
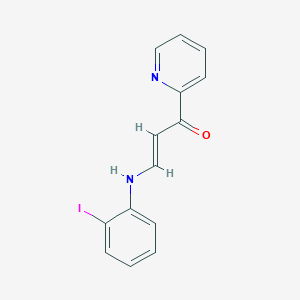

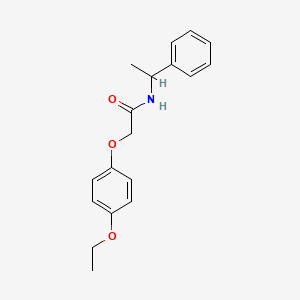
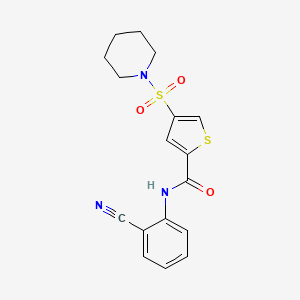
![N-(2,4-DIMETHYLPHENYL)-4-{4-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE](/img/structure/B4949751.png)
![2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B4949768.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide](/img/structure/B4949771.png)
